

# Benchmarking ERAS-601's Safety Profile: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: RS-601

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For drug development professionals, researchers, and scientists, this guide offers an objective comparison of the safety profile of ERAS-601, an investigational SHP2 inhibitor, against its direct competitors. The information is compiled from publicly available clinical trial data and presented to facilitate an evidence-based assessment.

ERAS-601 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a key signaling node in the RAS/MAPK pathway.<sup>[1]</sup><sup>[2]</sup> Dysregulation of this pathway is a critical driver in various human cancers. As with any novel therapeutic agent, a thorough evaluation of its safety and tolerability is paramount. This guide provides a comparative analysis of the safety profile of ERAS-601 against other SHP2 inhibitors in clinical development, namely TNO155, RMC-4630, and JAB-3312.

## Comparative Safety Profile of SHP2 Inhibitors

The following table summarizes the treatment-related adverse events (TRAEs) observed in Phase 1 monotherapy clinical trials of ERAS-601 and its competitors. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study design, patient populations, and dosing schedules. Data for ERAS-601 monotherapy is limited in the public domain, with most reported safety data originating from its combination therapy with cetuximab.

Adverse Event (AE)	ERAS-601 (Monotherapy)	TNO155 (Monotherapy) [3]	RMC-4630 (Monotherapy)	JAB-3312 (in combination with Glecirasib)[1] [4][5]
Diarrhea	Data not available	26% (All Grades), 3% (Grade ≥3)	41.9% (All Grades), 6.5% (Grade ≥3)	>20% (All Grades), Grade ≥3 data not specified
Peripheral Edema	Data not available	26% (All Grades)	Data not available	>20% (All Grades), Grade ≥3 data not specified
Acneiform Dermatitis	Data not available	23% (All Grades)	Data not available	Data not available
Increased Blood Creatine Phosphokinase	Data not available	28% (All Grades)	Data not available	>20% (All Grades), Grade ≥3 data not specified
Thrombocytopenia (Decreased Platelets)	Data not available	Grade ≥3: 4%	Data not available	>20% (All Grades), Grade ≥3 data not specified
Increased AST	Data not available	Grade ≥3: 3%	Data not available	>20% (All Grades), Grade ≥3 data not specified
Increased ALT	Data not available	Data not available	Data not available	>20% (All Grades), Grade ≥3 data not specified
Anemia	Data not available	Data not available	Data not available	>20% (All Grades), Grade

				≥3 data not specified
Hypertriglyceridemia	Data not available	Data not available	Data not available	>20% (All Grades), Grade ≥3 data not specified
Neutropenia/Leukopenia	Data not available	Grade ≥3: 3% (Neutrophils)	Data not available	>20% (All Grades), Grade ≥3 data not specified
Grade ≥3 TRAEs (Overall)	Data not available	Not specified	Not specified	39.6% (across all dose groups)

Note: Data for ERAS-601 monotherapy is not readily available in the searched documents. The safety profile of JAB-3312 is presented from a combination study with a KRAS G12C inhibitor, which may not be directly comparable to monotherapy trials.

## Experimental Protocols: A Look at Phase 1 Study Designs

The safety data for these SHP2 inhibitors were primarily generated from Phase 1, first-in-human, open-label, dose-escalation studies. The main objectives of these trials are to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), and to characterize the overall safety and tolerability of the investigational drug.[\[2\]](#)

A common approach in these oncology trials is the "3+3" dose-escalation design. In this design, a cohort of three patients receives a specific dose of the drug. If no dose-limiting toxicities (DLTs) are observed, the next cohort of three patients is enrolled at a higher dose level. If one of the three patients experiences a DLT, three more patients are added to the same dose cohort. The MTD is generally defined as the dose level at which no more than one of six patients experiences a DLT.

Safety assessments are rigorously conducted throughout these trials and include:

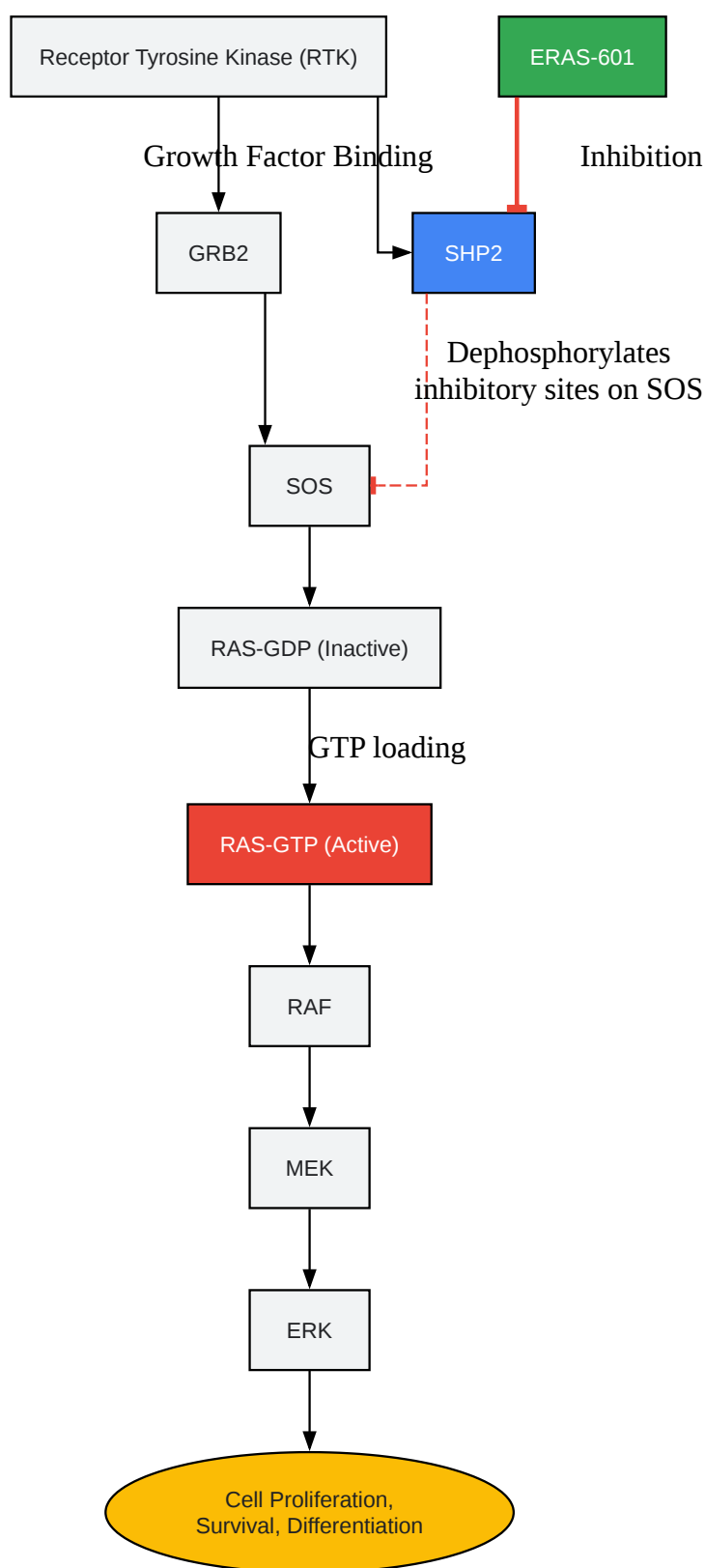
- Monitoring and recording of all adverse events (AEs): The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
- Regular laboratory tests: Including hematology, clinical chemistry, and urinalysis to monitor for any drug-induced organ dysfunction.
- Physical examinations and vital sign measurements.
- Electrocardiograms (ECGs): To monitor for any cardiac effects.
- Pharmacokinetic (PK) analysis: To understand the absorption, distribution, metabolism, and excretion of the drug.

The specific protocols for the clinical trials of ERAS-601 and its competitors can be found on clinical trial registries using their respective identifiers:

- ERAS-601 (FLAGSHP-1): [NCT04670679](#)<sup>[2]</sup>
- TNO155: [NCT03114319](#)<sup>[6]</sup>
- RMC-4630: [NCT03634982](#)<sup>[7]</sup>
- JAB-3312 (in combination with Glecirasib): [NCT05288205](#)<sup>[4]</sup>

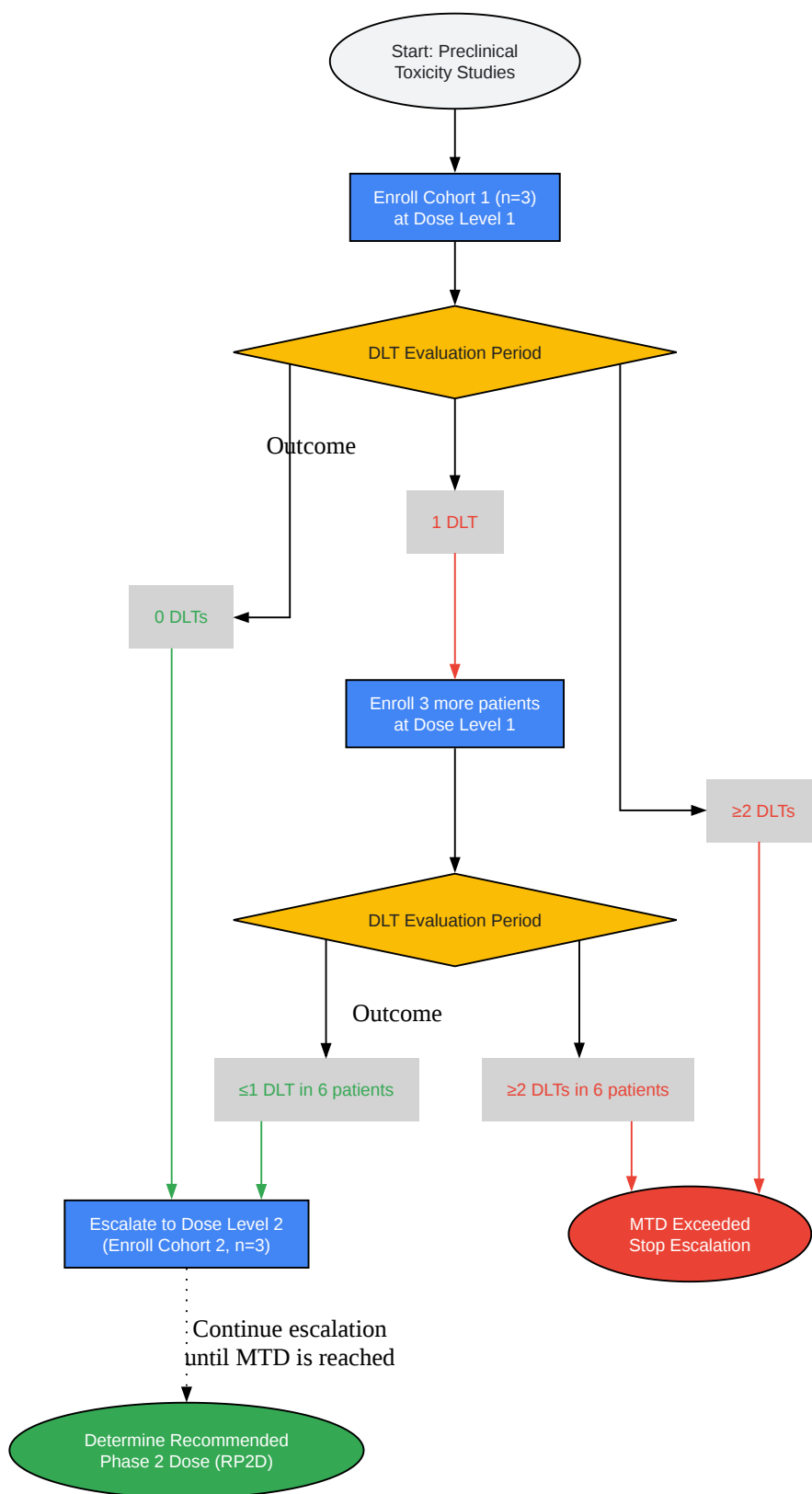
## Visualizing the Mechanism and Process

To further understand the context of ERAS-601's development and evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for a Phase 1 dose-escalation trial.



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Caption: SHP2's role in the RAS/MAPK signaling pathway and the inhibitory action of ERAS-601.



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Caption: A simplified workflow of a typical 3+3 Phase 1 dose-escalation clinical trial.

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